molecular formula C21H33N3O2 B5996894 3-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]-1-[(4-propan-2-ylphenyl)methyl]piperidin-2-one

3-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]-1-[(4-propan-2-ylphenyl)methyl]piperidin-2-one

Cat. No.: B5996894
M. Wt: 359.5 g/mol
InChI Key: FBWASQSAAGPSNV-UHFFFAOYSA-N
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Description

3-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]-1-[(4-propan-2-ylphenyl)methyl]piperidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with hydroxy, methylpiperazine, and propan-2-ylphenyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]-1-[(4-propan-2-ylphenyl)methyl]piperidin-2-one typically involves multi-step organic reactions. One common method includes the Mannich reaction, where a piperidine derivative is reacted with formaldehyde and a secondary amine, such as 4-methylpiperazine, under acidic conditions . The resulting intermediate is then subjected to further functionalization to introduce the hydroxy and propan-2-ylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]-1-[(4-propan-2-ylphenyl)methyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the ketone back to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, under basic conditions with catalysts like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]-1-[(4-propan-2-ylphenyl)methyl]piperidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]-1-[(4-propan-2-ylphenyl)methyl]piperidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-[(4-substitutedpiperazin-1-yl)methyl]-1-[(4-phenyl)methyl]piperidin-2-one: Similar structure but with different substituents on the piperazine and phenyl groups.

    3-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]-1-[(4-ethylphenyl)methyl]piperidin-2-one: Similar structure with an ethyl group instead of a propan-2-yl group.

Uniqueness

The uniqueness of 3-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]-1-[(4-propan-2-ylphenyl)methyl]piperidin-2-one lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

3-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]-1-[(4-propan-2-ylphenyl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-17(2)19-7-5-18(6-8-19)15-24-10-4-9-21(26,20(24)25)16-23-13-11-22(3)12-14-23/h5-8,17,26H,4,9-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWASQSAAGPSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC(C2=O)(CN3CCN(CC3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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